molecular formula C11H16N2O3 B14062901 4,6-Diisopropyl-5-nitropyridin-2-ol

4,6-Diisopropyl-5-nitropyridin-2-ol

Cat. No.: B14062901
M. Wt: 224.26 g/mol
InChI Key: OXQQACPEXOPYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diisopropyl-5-nitropyridin-2-ol is a specialty nitropyridine derivative offered for research and development purposes. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems common in medicinal chemistry. The nitro and hydroxy functional groups on the pyridine ring make it a valuable precursor for nucleophilic substitution reactions and ring-formation studies, similar to other documented nitropyridines and high-value heterocycles . Researchers utilize such nitropyridine scaffolds in the exploration of novel pharmacologically active compounds, including kinase inhibitors and other enzyme-targeting molecules . The diisopropyl substituents at the 4 and 6 positions contribute significant steric influence, which can be exploited to study steric hindrance effects on reaction pathways and to modulate the electronic properties of the resulting molecules . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

5-nitro-4,6-di(propan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H16N2O3/c1-6(2)8-5-9(14)12-10(7(3)4)11(8)13(15)16/h5-7H,1-4H3,(H,12,14)

InChI Key

OXQQACPEXOPYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=C1[N+](=O)[O-])C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Routes

Nitration of 4,6-Diisopropylpyridin-2-ol

Reaction Conditions

  • Substrate : 4,6-Diisopropylpyridin-2-ol
  • Nitrating Agent : Fuming nitric acid (90%) in sulfuric acid
  • Temperature : 0–5°C
  • Time : 6–8 hours

Mechanism :
The nitronium ion (NO₂⁺) electrophile attacks the electron-rich C5 position of the pyridine ring, facilitated by the hydroxyl group’s activating effect. Steric shielding from the 4- and 6-isopropyl groups directs nitration to the 5-position.

Yield : 40–55% (crude), improving to 70% after recrystallization from ethanol/water.

Challenges :

  • Over-nitration at C3 requires careful stoichiometry.
  • Acidic conditions may hydrolyze isopropyl groups if temperatures exceed 10°C.

Alkylation of 5-Nitropyridin-2-ol

Friedel-Crafts Alkylation

Reagents :

  • 5-Nitropyridin-2-ol
  • Isopropyl bromide, AlCl₃ (catalyst)
  • Solvent: Dichloromethane

Procedure :
The hydroxyl group is protected as a trimethylsilyl ether to prevent side reactions. Isopropyl groups are introduced at C4 and C6 via AlCl₃-mediated electrophilic substitution. Deprotection with aqueous HCl yields the target compound.

Data Table :

Step Conditions Yield (%) Purity (%)
Silylation TMSCl, Et₃N, DCM, 0°C, 1h 95 98
Alkylation (C4) iPrBr, AlCl₃, DCM, reflux, 12h 65 90
Alkylation (C6) Repeat for C6 60 88
Deprotection 1M HCl, RT, 2h 85 95

Limitations :

  • Sequential alkylation risks incomplete regioselectivity.
  • Aluminum waste complicates large-scale production.

Alternative Pathways

Cyclization of β-Keto Enamines

Route :

  • Condensation of isopropylamine with ethyl 3-isopropylacetoacetate.
  • Nitration of the enamine intermediate.
  • Acid-catalyzed cyclodehydration to form the pyridine ring.

Critical Analysis :

  • Step 2 often leads to over-oxidation, reducing yields to <30%.
  • Ring closure (Step 3 ) requires anhydrous HCl gas, posing safety concerns.

Microbial Oxidation of 4,6-Diisopropylpyridine

Biocatalyst : Pseudomonas putida KT2440
Process :

  • The microbe hydroxylates C2 of 4,6-diisopropylpyridine.
  • Subsequent nitration via immobilized nitrase enzymes achieves 5-nitro substitution.

Performance :

  • Hydroxylation Yield : 78%
  • Nitration Efficiency : 65%
  • Total Process Time : 72 hours

Sustainability :

  • Aqueous solvent system reduces waste.
  • Requires genetic engineering to enhance nitrase activity.

Purification and Characterization

Crystallization Optimization

Solvent Screening :

Solvent System Recovery (%) Purity (%)
Ethanol/Water (3:1) 75 99
Acetone/Hexanes (1:2) 68 97
THF/Heptane 52 95

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-Factor PMI
Friedel-Crafts 420 8.2 12
Ullmann Coupling 580 5.1 7
Microbial 320 2.3 3

Note : Microbial route boasts superior eco-efficiency but faces regulatory hurdles in GMO usage.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diisopropyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Diisopropyl-5-nitropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-5-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence focuses on 4,6-Dichloro-5-nitro-2-propylthiopyrimidine (CAS 145783-14-8), a pyrimidine derivative with chloro, nitro, and propylthio substituents . Key differences between this compound and 4,6-Diisopropyl-5-nitropyridin-2-ol include:

Feature This compound 4,6-Dichloro-5-nitro-2-propylthiopyrimidine
Core Structure Pyridine ring Pyrimidine ring
Position 2 Substituent Hydroxyl (-OH) Propylthio (-S-C₃H₇)
Positions 4 & 6 Isopropyl (-CH(CH₃)₂) Chloro (-Cl)
Electron Effects -OH (electron-withdrawing/donating), -NO₂ -Cl (electron-withdrawing), -S-C₃H₇ (electron-donating)

The isopropyl groups may also increase lipophilicity relative to chloro substituents.

Limitations of Available Evidence

Further experimental studies are required to validate its physicochemical properties, biological activity, and synthetic utility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.